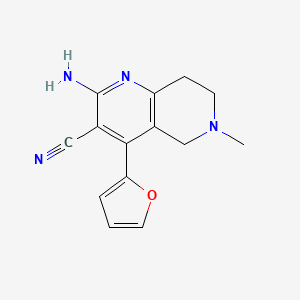![molecular formula C23H20FN5O2 B2414264 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 2034368-70-0](/img/structure/B2414264.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic organic compound with significant applications in medicinal chemistry. The presence of diverse functional groups, such as cyclopropyl, oxopyridazinyl, imidazopyridinyl, and fluorophenyl, indicates its potential versatility and complex reactivity, making it a compound of interest for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide typically involves multiple steps:
Formation of the Pyridazinone Ring: : Starting from suitable pyridazine derivatives, cyclopropyl groups are introduced through cyclopropylation reactions.
Construction of the Imidazopyridine Scaffold: : This step may involve cyclization reactions using appropriate precursors such as aminopyridines and aldehydes or ketones to form the imidazopyridine core.
Fluorophenyl Introduction: : Fluorobenzene derivatives can be incorporated through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Amidation Reaction: : Finally, coupling of the imidazopyridine intermediate with the pyridazinone derivative using an amide bond formation strategy yields the target compound.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Catalysts and automated continuous flow reactors can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide can undergo various chemical reactions:
Oxidation: : The compound can be oxidized at different positions depending on the reagents used, such as metal oxides or peroxides.
Reduction: : The reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: : Electrophilic and nucleophilic substitutions can occur on aromatic rings, particularly the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing palladium on carbon (Pd/C) for catalytic hydrogenation or sodium borohydride (NaBH4) for hydride reduction.
Substitution: : Reagents such as halogens, organolithium, or Grignard reagents for aromatic substitution.
Major Products Formed
Applications De Recherche Scientifique
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide has broad applications across multiple scientific fields:
Chemistry: : As a key intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Evaluated for therapeutic effects in treating various diseases, such as cancer, inflammation, and infectious diseases.
Industry: : Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide exerts its effects is closely tied to its interaction with molecular targets such as enzymes and receptors. By binding to specific sites on these proteins, it can modulate their activity, leading to therapeutic or biological outcomes. Key pathways involved may include signal transduction cascades and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-phenylpropanamide: : Lacks the fluorophenyl and imidazopyridine moieties, resulting in different reactivity and biological activity.
N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-propanamide: : Similar structure but lacks the pyridazinone ring, leading to altered properties.
2-(3-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide: : Without the cyclopropyl group, which may affect its overall reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-14(29-20(30)12-11-18(27-29)15-5-6-15)23(31)26-22-21(16-7-9-17(24)10-8-16)25-19-4-2-3-13-28(19)22/h2-4,7-15H,5-6H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNTHNMYMAOGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F)N4C(=O)C=CC(=N4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2414192.png)


![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)



